molecular formula C11H16ClN3O3 B3102465 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride CAS No. 1417793-05-5

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B3102465
CAS No.: 1417793-05-5
M. Wt: 273.71 g/mol
InChI Key: VYFYGNXCKIQGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring, a methoxy group, and a nitro group attached to a phenyl ring. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives can have a variety of biological activities, and the specific activities would depend on the structure of the compound and its interaction with its target .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications in medicine. Pyrrolidine derivatives are of great interest in drug discovery due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(3-Amino-4-nitrophenyl)pyrrolidin-3-amine hydrochloride.

    Reduction: Formation of 1-(3-Hydroxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride.

    Substitution: Formation of halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring, methoxy group, and nitro group, which collectively contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-17-11-6-9(2-3-10(11)14(15)16)13-5-4-8(12)7-13;/h2-3,6,8H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYGNXCKIQGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.